2,4-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Description
2,4-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide is a chemical compound with the molecular formula C12H7Cl2N3O4 and a molecular weight of 328.10768 g/mol . This compound is known for its unique structure, which includes a benzohydrazide moiety linked to a nitrofuran ring through a methylene bridge. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
CAS No. |
100399-10-8 |
|---|---|
Molecular Formula |
C12H7Cl2N3O4 |
Molecular Weight |
328.1g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H7Cl2N3O4/c13-7-1-3-9(10(14)5-7)12(18)16-15-6-8-2-4-11(21-8)17(19)20/h1-6H,(H,16,18)/b15-6+ |
InChI Key |
IIKMLWNDOPTHOK-GIDUJCDVSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the furan ring.
Formation of Benzohydrazide: Reaction of 2,4-dichlorobenzohydrazide with the nitrofuran derivative.
Methylene Bridge Formation: Condensation reaction to form the methylene bridge linking the benzohydrazide and nitrofuran moieties.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,4-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide involves its interaction with specific molecular targets. The nitrofuran moiety is known to target proteins and enzymes, potentially inhibiting their function. This compound may also generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and damage to cellular components .
Comparison with Similar Compounds
2,4-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide can be compared with other similar compounds, such as:
2,4-Dichloro-5-nitropyrimidine: Another compound with a dichloro and nitro group but with a pyrimidine ring instead of a furan ring.
N’-((5-(3,4-dichlorophenyl)-2-furyl)methylene)benzohydrazide: A similar compound with a dichlorophenyl group instead of a nitrofuran group.
The uniqueness of 2,4-dichloro-N’-({5-nitro-2-furyl}methylene)benzohydrazide lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
